molecular formula C13H18N2O B022769 Stobadine N-oxide CAS No. 108331-06-2

Stobadine N-oxide

Cat. No. B022769
M. Wt: 218.29 g/mol
InChI Key: CILOIHNRAMPSBZ-HNVBAWDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stobadine N-oxide is a synthetic compound that has gained attention in the scientific community due to its potential application in various research fields. It is a derivative of stobadine, a natural antioxidant found in certain plants. Stobadine N-oxide has been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for research in the fields of neurology, pharmacology, and biochemistry.

Mechanism Of Action

Stobadine N-oxide exerts its neuroprotective and antioxidant effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also has the ability to chelate metal ions, which can contribute to oxidative stress.

Biochemical And Physiological Effects

Stobadine N-oxide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce lipid peroxidation and increase the levels of glutathione, an important antioxidant molecule. It also has the ability to improve mitochondrial function and reduce inflammation.

Advantages And Limitations For Lab Experiments

Stobadine N-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated by cells and animals. However, its effectiveness may vary depending on the experimental conditions, and further research is needed to fully understand its potential limitations.

Future Directions

There are several future directions for research on stobadine N-oxide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential application in the field of cardiovascular disease, where it may have protective effects against ischemia-reperfusion injury. Additionally, further research is needed to fully understand its mechanism of action and to optimize its effectiveness for use in laboratory experiments.
Conclusion:
Stobadine N-oxide is a promising compound for scientific research due to its antioxidant and neuroprotective properties. It has potential applications in various research fields and has been shown to have low toxicity and high stability. Further research is needed to fully understand its potential uses and limitations, but it holds promise as a valuable tool for scientific investigation.

Synthesis Methods

Stobadine N-oxide is synthesized by the reaction of stobadine with hydrogen peroxide in the presence of a catalyst. The yield of the reaction is high, and the compound can be easily purified through recrystallization.

Scientific Research Applications

Stobadine N-oxide has been extensively studied for its potential application in various research fields. In neurology, it has been shown to protect neurons against oxidative stress and prevent cell death. In pharmacology, it has been investigated for its potential use as a drug for the treatment of neurodegenerative and cardiovascular diseases. In biochemistry, it has been studied for its antioxidant properties and its ability to scavenge free radicals.

properties

CAS RN

108331-06-2

Product Name

Stobadine N-oxide

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(4aR,9bS)-2,8-dimethyl-2-oxido-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-2-ium

InChI

InChI=1S/C13H18N2O/c1-9-3-4-12-10(7-9)11-8-15(2,16)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-,15?/m1/s1

InChI Key

CILOIHNRAMPSBZ-HNVBAWDGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2C[N+](CC3)(C)[O-]

SMILES

CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-]

synonyms

stobadine N-oxide

Origin of Product

United States

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